3-Bromo-4-nitro-1-propyl-1H-pyrazole
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Overview
Description
3-Bromo-4-nitro-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the third position, a nitro group at the fourth position, and a propyl group at the first position of the pyrazole ring. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-nitro-1-propyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and nitration steps. For instance, the reaction of 1-propylhydrazine with this compound can be achieved through a series of condensation and cyclization reactions under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to enhance the efficiency of each step. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The propyl group can be modified through alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-bromo-4-amino-1-propyl-1H-pyrazole, while substitution of the bromine atom can produce various derivatives depending on the nucleophile used .
Scientific Research Applications
3-Bromo-4-nitro-1-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-nitro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom and propyl group contribute to the compound’s binding affinity to enzymes and receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the nitro and propyl groups, resulting in different reactivity and applications.
3-Nitro-1-propyl-1H-pyrazole: Similar structure but without the bromine atom, affecting its chemical behavior.
3-Bromo-4-nitro-1H-pyrazole: Lacks the propyl group, leading to differences in solubility and biological activity.
Uniqueness
3-Bromo-4-nitro-1-propyl-1H-pyrazole is unique due to the combination of bromine, nitro, and propyl groups on the pyrazole ring. This specific arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H8BrN3O2 |
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Molecular Weight |
234.05 g/mol |
IUPAC Name |
3-bromo-4-nitro-1-propylpyrazole |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-3-9-4-5(10(11)12)6(7)8-9/h4H,2-3H2,1H3 |
InChI Key |
XYBZTWUCPOXXAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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